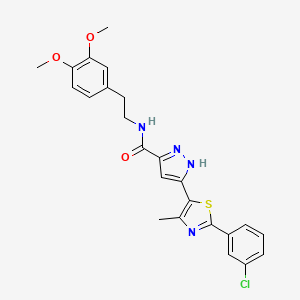
3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylthiazolyl group, and a dimethoxyphenethyl group attached to a pyrazole carboxamide core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
The synthesis of 3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyrazole ring is then synthesized and coupled with the thiazole derivative. Finally, the dimethoxyphenethyl group is attached to complete the synthesis.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
When compared to similar compounds, 3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Chlorophenyl)-4-(3,4-dimethoxyphenethyl)piperazine: This compound shares the chlorophenyl and dimethoxyphenethyl groups but has a different core structure.
(2S)-1’-(3-Chlorophenyl)-3’-(3,4-dimethoxyphenethyl)-1,3,4,6,7,11bα-hexahydro-9,10-dimethoxyspiro[2H-benzo[a]quinolizine-2,4’-imidazolidine]-2’,5’-dione: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
特性
分子式 |
C24H23ClN4O3S |
|---|---|
分子量 |
483.0 g/mol |
IUPAC名 |
5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H23ClN4O3S/c1-14-22(33-24(27-14)16-5-4-6-17(25)12-16)18-13-19(29-28-18)23(30)26-10-9-15-7-8-20(31-2)21(11-15)32-3/h4-8,11-13H,9-10H2,1-3H3,(H,26,30)(H,28,29) |
InChIキー |
TZZNQNYJDYMWFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=CC(=NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108597.png)
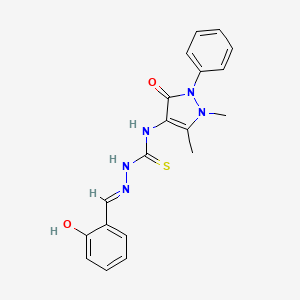
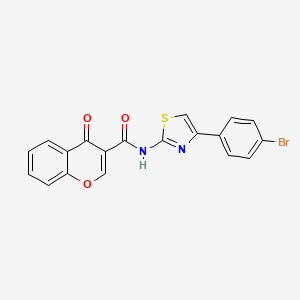
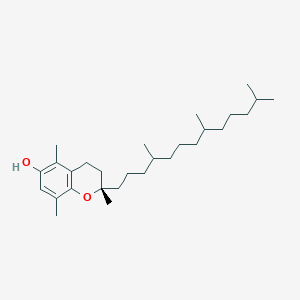
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108618.png)
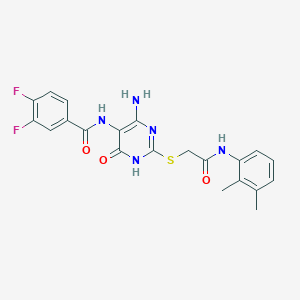
![3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108650.png)
![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108654.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108664.png)
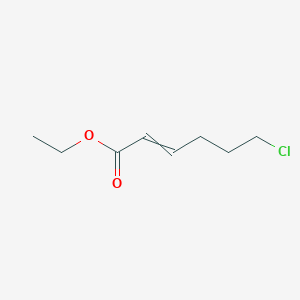
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B14108680.png)
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone](/img/structure/B14108689.png)

